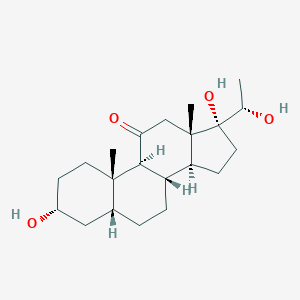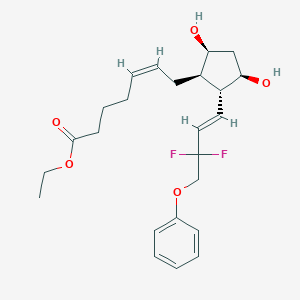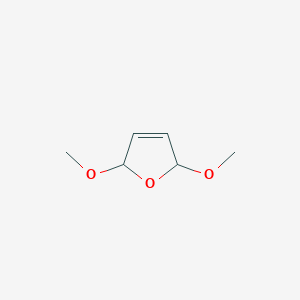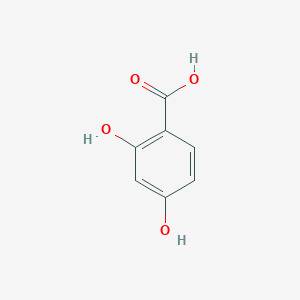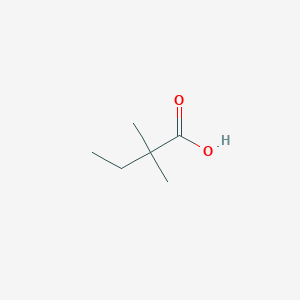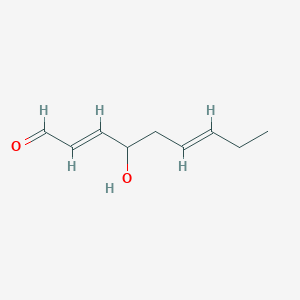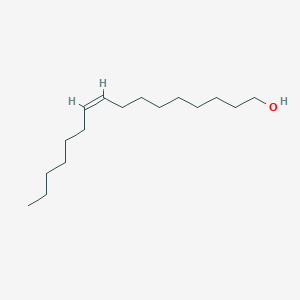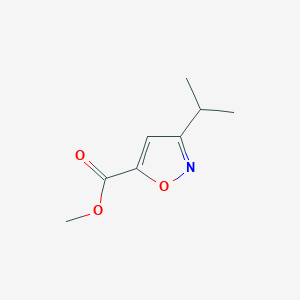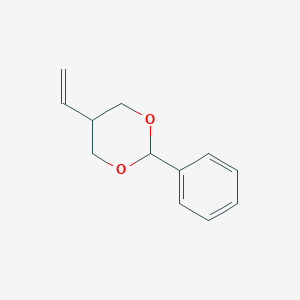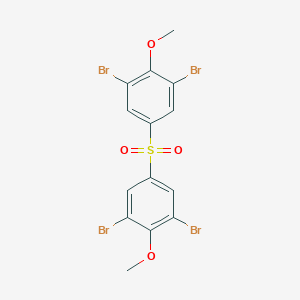
1,3-Dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with sulfuric acid, sulfur trioxide, and organolithium reagents. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide . Similarly, the sulfonation and sulfation of dihydroxybenzenes and their methyl ethers with sulfur trioxide have been studied, providing insights into the reactivity of methoxy and sulfonyl groups in aromatic systems .
Molecular Structure Analysis
The molecular structures of related compounds have been determined by X-ray diffraction, revealing details such as bond lengths, angles, and conformational aspects. For example, the crystal structure of 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene shows a twist-nitro-proximal conformation with specific dihedral angles . These structural analyses are crucial for understanding the geometry and electronic distribution in sulfonyl-substituted methoxybenzenes.
Chemical Reactions Analysis
The reactivity of sulfonyl and methoxy groups in the presence of various reagents has been explored. Arylsulfonyl compounds react with excess organolithium reagents to form intermediates such as dilithiophenyl sulfones, which can further decompose to form lithiodehydrobenzene . The Julia-Kocienski olefination reaction has been employed using sulfones to synthesize alkenes and dienes . These reactions highlight the potential transformations that the compound could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by measuring densities, viscosities, refractive indices, and ultrasonic velocities . These properties are influenced by the molecular structure and can provide insights into the behavior of similar compounds in various environments.
Relevant Case Studies
While no direct case studies on "1,3-Dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene" are provided, the papers discuss related compounds that serve as models for understanding the behavior of such complex molecules. For example, the sulfonation of dihydroxybenzenes and their methyl ethers with sulfur trioxide offers a case study on how different substituents and reaction conditions affect product distribution .
Scientific Research Applications
-
Aromatic Bromination of Alkoxybenzoic Acids
-
Bromofluorination of Alkenes
-
Chemical Synthesis of Epinephrine and Norepinephrine
- Field : Biochemistry
- Application : A similar compound, 1,3-Dibromo-5-methoxy-2-methylbenzene, is a byproduct of the chemical synthesis of epinephrine and norepinephrine .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this process are not provided in the source .
-
Naming Cycloalkanes
-
Benzene, 1,3-dibromo-5- (bromomethyl)-
- Aromatic Bromination of Alkoxybenzoic Acids
properties
IUPAC Name |
1,3-dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br4O4S/c1-21-13-9(15)3-7(4-10(13)16)23(19,20)8-5-11(17)14(22-2)12(18)6-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCPHIOCLZPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016699 |
Source


|
| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene | |
CAS RN |
70156-79-5 |
Source


|
| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

